D-(R)-Homophenylalanine HCl
Overview
Description
D-®-Homophenylalanine hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of D-®-Homophenylalanine, which is an analog of phenylalanine with an additional methylene group in its side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-®-Homophenylalanine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, such as benzyl cyanide.
Strecker Synthesis: The Strecker synthesis is a common method used, where benzyl cyanide undergoes a reaction with ammonia and hydrogen cyanide to form an aminonitrile intermediate.
Hydrolysis: The aminonitrile intermediate is then hydrolyzed under acidic conditions to yield D-®-Homophenylalanine.
Salt Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of D-®-Homophenylalanine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
D-®-Homophenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
D-®-Homophenylalanine hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of D-®-Homophenylalanine hydrochloride depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, facilitating the study of enzyme kinetics and specificity. In pharmaceutical applications, its mechanism of action would be related to its role in the structure and function of peptide-based drugs, potentially interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid with a similar structure but different stereochemistry.
D-Phenylalanine: The D-enantiomer of phenylalanine, differing in the configuration around the chiral center.
L-Homophenylalanine: The L-enantiomer of homophenylalanine, differing in stereochemistry.
Uniqueness
D-®-Homophenylalanine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its L-enantiomer or other analogs. This uniqueness makes it valuable in chiral synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2R)-2-amino-4-phenylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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